Phosphorothioates are classified as modified nucleotides, specifically a type of phosphonate. They are primarily derived from phosphoric acid, which is a key component in the backbone of nucleic acids. The introduction of sulfur into the phosphate backbone results in enhanced stability against nucleases, making phosphorothioate oligonucleotides valuable tools for gene silencing and antisense therapy .
The synthesis of phosphorothioates can be accomplished through several methods, with solid-phase synthesis being one of the most common approaches. This method involves the following key steps:
The molecular structure of phosphorothioates consists of a phosphate group where one oxygen atom is replaced by a sulfur atom. This alteration has significant implications for the compound's physical and chemical properties:
Phosphorothioates participate in various chemical reactions that are essential for their functionality:
The mechanism of action for phosphorothioate oligonucleotides primarily revolves around their ability to bind complementary RNA or DNA sequences:
Phosphorothioates exhibit unique physical and chemical properties:
Phosphorothioates have a wide range of scientific applications:
The phosphorothioate linkage (Figure 1A) features a tetrahedral phosphorus center bonded to two oxygen atoms (bridging the 3'-carbon of one nucleotide and the 5'-carbon of the next), one sulfur atom, and one non-bridging oxygen. This configuration creates a chiral center at each modified phosphorus atom, generating distinct Rp and Sp diastereomers (Figure 1B). The P–S bond length (~1.85 Å) exceeds the P–O bond length (~1.60 Å), and the bond angle at phosphorus widens from ~109° in phosphodiesters to ~120° in phosphorothioates [1] [5]. These geometric changes alter the conformational flexibility of the nucleic acid backbone and influence groove dimensions.
Table 1: Key Physicochemical Properties of Phosphorothioate Bonds
Property | Phosphodiester Bond | Phosphorothioate Bond | Functional Consequence |
---|---|---|---|
Bond Length (P–X) | ~1.60 Å (P–O) | ~1.85 Å (P–S) | Increased backbone flexibility |
Bond Angle at P | ~109° | ~120° | Altered groove geometry |
Nuclease Resistance | Low | High | Enhanced biological stability |
Melting Temperature (ΔTm) | Baseline | -0.5°C per modification | Reduced hybridization affinity |
Chirality | None | Rp/Sp diastereomers | Stereospecific protein interactions |
The stereochemical configuration critically determines functional outcomes:
The development of phosphorothioates began in the 1960s with synthetic chemistry objectives. Early research exploited their nuclease resistance for stabilizing laboratory oligonucleotides. By the 1980s, phosphorothioate-modified antisense oligonucleotides (ASOs) emerged as therapeutic tools, culminating in the 1998 FDA approval of Fomivirsen, the first antisense drug [1] [3].
A paradigm shift occurred in 2005–2007 with the discovery of naturally occurring phosphorothioate modifications in bacterial DNA. Zhou et al. identified the dnd gene cluster (dndA-E) in Streptomyces lividans as responsible for site-specific sulfur incorporation into DNA backbones, creating sequence-specific GPS^6mA and GPS^6mC motifs (where S denotes sulfur substitution) [2] [6]. This revelation established phosphorothioation as a physiologically significant epigenetic modification rather than merely a synthetic tool.
Table 2: Milestones in Phosphorothioate Research
Time Period | Development | Significance |
---|---|---|
1960s–1970s | Chemical synthesis of PS oligonucleotides | Proof-of-concept backbone stabilization |
1980s–1990s | Therapeutic ASOs with PS modifications | FDA approval of Fomivirsen (1998) |
2005–2007 | Discovery of dnd genes in bacteria | Identification as natural epigenetic modification |
2010–2015 | Characterization of PT R-M systems | Role in bacterial innate immunity defined |
2018–Present | Elucidation of non-defense functions in bacteria | Epigenetic regulation and redox homeostasis |
Bacterial phosphorothioation systems co-evolved as restriction-modification (R-M) complexes:
Phosphorothioation serves multifaceted roles in bacteria beyond restriction-modification:
PT systems occur sporadically across diverse bacterial lineages, with high prevalence in Mycobacterium (21.3%), Escherichia (17.4%), and Salmonella (12.9%) [6]. The sporadic distribution suggests horizontal gene transfer and lineage-specific adaptation of PT functions.
No natural phosphorothioate modifications have been documented in eukaryotes. Instead, applications leverage synthetic PS oligonucleotides:
Table 3: Functional Comparison of Phosphorothioates in Prokaryotes vs. Eukaryotes
Feature | Prokaryotic Systems | Eukaryotic Applications |
---|---|---|
Natural Occurrence | Yes (epigenetic DNA modification) | No (synthetic only) |
Primary Enzymes | DndABCDE (biosynthesis), DndFGH (restriction) | Chemical synthesis |
Key Functions | R-M immunity, epigenetic regulation, redox control | Nuclease resistance, pharmacokinetic optimization |
Sequence Specificity | 5'-G~PS~AAC-3'/5'-G~PS~TTC-3' in E. coli B7A | User-defined (therapeutic design) |
Conservation | Sporadic across taxa; solitary dndBCDE common | Not applicable |
Protein Interactions | DndB (transcription factor), nucleases | Plasma proteins, nuclear transporters, RNase H |
Notably, phosphorothioate-protein interactions in eukaryotes present a double-edged sword: While essential for tissue distribution and cellular internalization, non-specific binding can cause unintended effects. For example, PS ASOs bind >30 plasma proteins, including clotting factors (e.g., Factor V [K~d~ = 0.032 μM]) and complement components, potentially prolonging coagulation times or activating complement cascades at high concentrations [9]. These interactions are stereosensitive, with Rp isomers binding serum proteins more avidly than Sp counterparts [5].
Despite mechanistic differences, core principles unify PS roles across domains:
The absence of natural PT systems in eukaryotes remains enigmatic. Hypotheses include eukaryotic compartmentalization limiting sulfur access to DNA, or evolution of alternative epigenetic mechanisms (e.g., methylation, acetylation) superseding phosphorothioation. Nevertheless, synthetic PS oligonucleotides exemplify successful "chemical evolution" to overcome biological barriers intrinsic to eukaryotic systems [3] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7